molecular formula C16H11N5O2S2 B2885582 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 748149-74-8

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2885582
CAS No.: 748149-74-8
M. Wt: 369.42
InChI Key: IXBPEONBMZZZFM-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising a pyrido[1,2-a]thieno[2,3-d]pyrimidine core fused with a thiadiazole moiety. The carboxamide group at position 2 may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-12(18-16-20-19-13(25-16)8-4-5-8)10-7-9-14(24-10)17-11-3-1-2-6-21(11)15(9)23/h1-3,6-8H,4-5H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPEONBMZZZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure and Properties:

PropertyValue
Molecular FormulaC15H14N4O2S
Molecular Weight298.36 g/mol
IUPAC NameThis compound
LogP3.0835
Polar Surface Area75.378

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of thiadiazole have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with specific molecular targets such as kinases or other enzymes involved in cancer progression.

Antimicrobial Activity

Compounds featuring the thiadiazole moiety are recognized for their antimicrobial properties. Research has demonstrated that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Its ability to bind to active sites of various enzymes suggests it could be developed as a therapeutic agent for conditions like diabetes or hypertension. Notably, the interaction with metalloproteins is particularly relevant due to the presence of sulfur in the thiadiazole ring.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of similar thiadiazole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results showed IC50 values in the micromolar range, indicating effective cell growth inhibition.
    Cell LineIC50 (µM)
    MCF-712.5
    HeLa15.0
  • Antimicrobial Activity : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL for S. aureus.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that the compound inhibited key metabolic enzymes involved in glucose metabolism, suggesting a potential application in managing diabetes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiadiazole Ring : Enhances biological activity through metal ion interactions.
  • Pyridine and Thieno Rings : Contribute to increased lipophilicity and receptor binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from share partial structural motifs with the target molecule, enabling hypothetical comparisons based on substituent effects:

a. 1-(3-methoxypropyl)-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900883-14-9)

  • Core Structure: Pyrido-pyrrolo-pyrimidine fused system (vs. pyrido-thieno-pyrimidine in the target compound).
  • Substituents :
    • Methoxypropyl group at position 1 (enhances lipophilicity).
    • Propyl carboxamide at position 2 (shorter alkyl chain vs. cyclopropyl thiadiazole in the target).
  • Hypothesized Impact : Reduced steric bulk compared to the target compound may improve solubility but decrease target selectivity .

b. N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900887-75-4)

  • Core Structure : Pyrido-pyrrolo-pyrimidine (lacks thiophene ring present in the target).
  • Substituents :
    • 4-Isopropylphenyl carboxamide (bulky aromatic group vs. thiadiazole in the target).
  • Hypothesized Impact : The aromatic substituent may enhance π-π stacking in hydrophobic binding pockets but reduce metabolic stability due to larger size .

c. 2,4-Dichlorophenyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether (929843-00-5)

  • Shared Features : Thiadiazole and thiophene rings.
  • Substituents :
    • Dichlorophenyl ether group (electron-withdrawing effects).
  • Hypothesized Impact : Chlorine atoms may increase electronegativity, improving binding to electron-rich targets but raising toxicity concerns .

Structural and Hypothetical Property Comparison Table

Compound ID () Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrido-thieno-pyrimidine 5-cyclopropyl-1,3,4-thiadiazole Moderate lipophilicity, potential kinase affinity
900883-14-9 Pyrido-pyrrolo-pyrimidine Propyl carboxamide Higher solubility, lower steric hindrance
900887-75-4 Pyrido-pyrrolo-pyrimidine 4-Isopropylphenyl carboxamide Enhanced hydrophobic interactions
929843-00-5 Triazolo-thiadiazole-thiophene 2,4-Dichlorophenyl ether High electronegativity, possible toxicity

Key Observations and Limitations

Structural Diversity: The target compound’s thieno-pyrimidine-thiadiazole hybrid is unique among analogs, which predominantly feature pyrrolo-pyrimidine or triazolo-thiadiazole cores.

Data Gaps: No empirical data (e.g., IC₅₀, solubility, stability) are available in the provided evidence for direct comparisons.

Substituent Trends : Cyclopropyl groups (target compound) may offer better metabolic stability than larger alkyl/aryl groups (e.g., isopropylphenyl in 900887-75-4) .

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